molecular formula C14H17BrO4 B14916123 (R)-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid

(R)-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B14916123
M. Wt: 329.19 g/mol
InChI Key: AQGGJHUVXHOZEL-LLVKDONJSA-N
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Description

®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or other organometallic compounds.

    Introduction of the Tert-Butoxy Group: This step involves the protection of the hydroxyl group using tert-butyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it useful for investigating stereospecific reactions and biological processes.

Medicine

In medicine, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may have potential applications as a pharmaceutical intermediate. Its unique chemical properties could be leveraged to develop new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the tert-butoxy group can influence the compound’s solubility and stability. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
  • ®-2-(3-Fluorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
  • ®-2-(3-Methylphenyl)-4-(tert-butoxy)-4-oxobutanoic acid

Uniqueness

®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.

Properties

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

(2R)-2-(3-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

AQGGJHUVXHOZEL-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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